molecular formula C18H28O3 B106797 4-Oxo-9,11,13-octadecatrienoic acid CAS No. 17699-20-6

4-Oxo-9,11,13-octadecatrienoic acid

Cat. No.: B106797
CAS No.: 17699-20-6
M. Wt: 292.4 g/mol
InChI Key: DTRGDWOPRCXRET-SUTYWZMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamoxifen methyl iodide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer

Preparation Methods

Synthetic Routes and Reaction Conditions: Tamoxifen methyl iodide can be synthesized through the methylation of tamoxifen using methyl iodide as the methylating agent. The reaction typically involves the use of a base such as potassium carbonate or sodium hydride to deprotonate the tamoxifen, followed by the addition of methyl iodide to form the methylated product.

Industrial Production Methods: Industrial production of tamoxifen methyl iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: Tamoxifen methyl iodide can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms of tamoxifen derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of tamoxifen.

Scientific Research Applications

Tamoxifen methyl iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tamoxifen derivatives.

    Biology: Studied for its effects on cellular processes and its potential as a tool for modulating estrogen receptor activity.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in overcoming tamoxifen resistance.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Tamoxifen methyl iodide exerts its effects by binding to estrogen receptors, thereby inhibiting the binding of estrogen. This competitive inhibition leads to a decrease in tumor growth factor alpha and insulin-like growth factor 1, while increasing sex hormone-binding globulin. These changes result in the inhibition of estrogen-dependent cell proliferation and tumor growth .

Comparison with Similar Compounds

    Tamoxifen: The parent compound, widely used in breast cancer treatment.

    4-Hydroxytamoxifen: A potent metabolite of tamoxifen with strong anti-estrogenic properties.

    Endoxifen: Another active metabolite of tamoxifen, known for its efficacy in breast cancer therapy.

Uniqueness: Tamoxifen methyl iodide is unique due to its methylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for research into new therapeutic strategies and understanding the mechanisms of tamoxifen resistance.

Properties

CAS No.

17699-20-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+

InChI Key

DTRGDWOPRCXRET-SUTYWZMXSA-N

SMILES

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O

Key on ui other cas no.

623-99-4

Synonyms

(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.